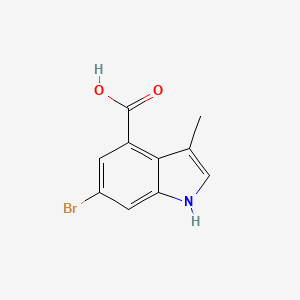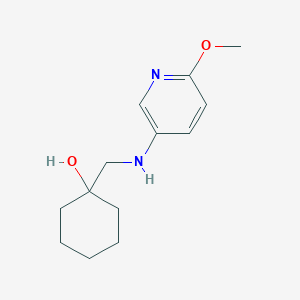
1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclohexan-1-ol is a complex organic compound that features a cyclohexanol core substituted with a methoxypyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclohexan-1-ol typically involves the following steps:
Formation of the Methoxypyridinyl Intermediate: The starting material, 6-methoxypyridin-3-amine, is synthesized through a series of reactions involving nitration, reduction, and methylation.
Coupling Reaction: The methoxypyridinyl intermediate is then coupled with cyclohexanone using a suitable coupling agent such as boron reagents in a Suzuki–Miyaura coupling reaction.
Reduction: The resulting product undergoes reduction to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxypyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted methoxypyridinyl derivatives.
Aplicaciones Científicas De Investigación
1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The methoxypyridinyl group can interact with enzymes and receptors, modulating their activity. The cyclohexanol core provides structural stability and enhances the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((2-Methoxypyridin-3-yl)amino)-3-methylbutan-1-ol
- 3-((3-Methoxypyridin-2-yl)amino)-3-methylbutan-1-ol
Uniqueness
1-(((6-Methoxypyridin-3-yl)amino)methyl)cyclohexan-1-ol is unique due to its specific substitution pattern and the presence of both a cyclohexanol core and a methoxypyridinyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H20N2O2 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
1-[[(6-methoxypyridin-3-yl)amino]methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H20N2O2/c1-17-12-6-5-11(9-14-12)15-10-13(16)7-3-2-4-8-13/h5-6,9,15-16H,2-4,7-8,10H2,1H3 |
Clave InChI |
FRZZJUDBBHVEJX-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)NCC2(CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B15278599.png)

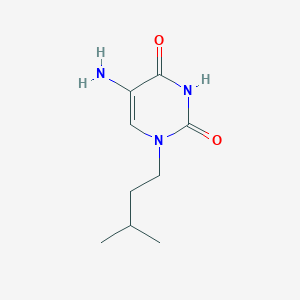
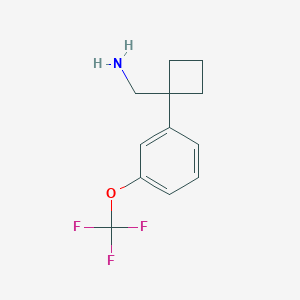
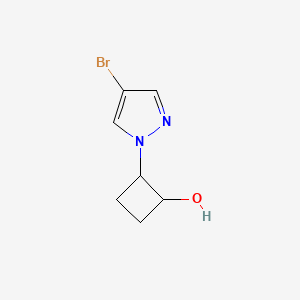
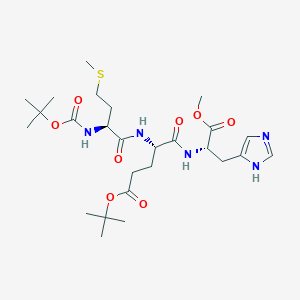

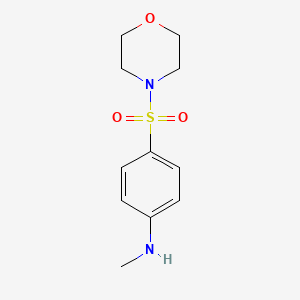


![Ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15278651.png)

![6,6,8-Trimethyl-1-azaspiro[3.5]nonane](/img/structure/B15278675.png)
